molecular formula C12H16N2 B2563966 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 1334148-57-0

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No. B2563966
CAS RN: 1334148-57-0
M. Wt: 188.274
InChI Key: UNBKPIHKDMGYRU-UHFFFAOYSA-N
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Description

2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a monoamine alkaloid that is found in plants, animals, and fungi. It contains an indole nucleus and is structurally similar to tryptophan, except that it lacks a carboxyl group. It is present in trace amounts in the mammalian brain and is thought to act as a neuromodulator or neurotransmitter .


Synthesis Analysis

The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, which are structurally similar to this compound, has been achieved through a direct solvent-free Mannich-type addition reaction of indole and aliphatic aldehydes . This reaction was carried out under neat conditions, and calcium oxide (CaO) in excess was crucial for the reaction with paraformaldehyde .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids have been a significant focus in organic chemistry, leading to the development of numerous methods for indole synthesis. These methods are classified based on the bond formation in the indole ring, highlighting the diversity of synthetic approaches and their potential applications in creating indole derivatives for various scientific purposes (Taber & Tirunahari, 2011).

Amine Functionalities in Materials

Amine functionalities play a critical role in the curing parameters, properties, and toxicity of materials like acrylic bone cements, indicating the importance of understanding amine reactions for material science applications (Vázquez, Levenfeld, & Román, 1998). Furthermore, amine-functionalized metal–organic frameworks (MOFs) have shown significant promise for CO2 capture and catalysis, demonstrating the utility of amine modifications in enhancing material properties for environmental and industrial applications (Lin, Kong, & Chen, 2016).

Environmental and Biological Applications

The presence and impact of biogenic amines in the environment, particularly in surface waters, have been extensively reviewed. These studies highlight the sources, concentrations, and toxic effects of amines, underscoring the need for monitoring and managing amine-related compounds in aquatic ecosystems to prevent potential health risks (Poste, Grung, & Wright, 2014). Additionally, research on N-nitrosodimethylamine (NDMA) formation in water has elucidated the kinetics and mechanisms of amine transformations, providing critical insights for water treatment and pollution control strategies (Sharma, 2012).

Mechanism of Action

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : ChemicalBook. (n.d.). 2-(1H-Indol-3-yl)ethan-1-ol. Link

properties

IUPAC Name

2-(1,4-dimethylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-3-5-11-12(9)10(6-7-13)8-14(11)2/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKPIHKDMGYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334148-57-0
Record name 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine
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